molecular formula C19H14ClN3O B2609620 5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 400077-24-9

5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No. B2609620
CAS RN: 400077-24-9
M. Wt: 335.79
InChI Key: XAESXCBPFGVNKA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound is involved in various synthetic pathways and structural studies. For instance, it's part of the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines through reactions that produce compounds with a 1,4-dihydropyridine ring, indicating its role in the formation of complex heterocyclic structures (Dzvinchuk, 2007). Similarly, the compound is a precursor in the synthesis of multidentate N-heterocyclic biscarbenes and their complex derivatives, showcasing its versatility in forming complex molecular structures (Caballero et al., 2001).

Optical Properties and Material Science

In material science, derivatives of this compound have been synthesized and characterized to study their optical properties. The absorption and emission λmax of these compounds, synthesized from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate, are influenced by substituent groups, suggesting its potential in photonics and electronics (Ge et al., 2014).

Catalytic and Chemical Reactions

The compound is also significant in catalysis; it serves as a precursor in forming palladium N-heterocyclic carbene complexes that are used as catalysts in carbon–carbon bond-forming reactions, highlighting its utility in organic synthesis and drug development (Akkoç et al., 2016).

Biological Interactions and Potential Therapeutic Uses

From a biological perspective, derivatives of this compound show selective inhibition of heme oxygenase-2 activity, indicating potential therapeutic applications, particularly in pharmacology and as a target for drug discovery (Vlahakis et al., 2013). Furthermore, its derivatives have been studied for potential anticancer activity, with findings suggesting their efficacy against various carcinoma cells, which might be pivotal in the development of new cancer therapies (Zhao et al., 2015).

Mechanism of Action

The mechanism of action of “5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is not explicitly mentioned in the sources I found .

Safety and Hazards

The safety and hazards associated with “5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” are not explicitly mentioned in the sources I found .

Future Directions

The future directions for the research and application of “5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

5-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-15-6-2-1-5-14(15)12-23-17-8-4-3-7-16(17)22-19(23)13-9-10-18(24)21-11-13/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAESXCBPFGVNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CNC(=O)C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

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